Product packaging for Indium dichloride(Cat. No.:CAS No. 13465-11-7)

Indium dichloride

Cat. No.: B087651
CAS No.: 13465-11-7
M. Wt: 185.72 g/mol
InChI Key: VOWMQUBVXQZOCU-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within the Gallium Group Halide Family

The chemistry of Group 13 halides is diverse, with elements like gallium and indium exhibiting multiple oxidation states. While the +3 oxidation state is common for indium, as seen in indium(III) chloride (InCl₃), lower oxidation states are also accessible. wikipedia.orgwikipedia.org The dihalides of gallium and indium, with the general formula MX₂, are not simple monomeric molecules with the metal in a +2 oxidation state. libretexts.org Instead, they are often mixed-valence compounds. libretexts.org

For instance, gallium(II) chloride is formulated as Ga⁺[GaCl₄]⁻, containing both gallium(I) and gallium(III). wikipedia.org Similarly, indium(II) chloride is more accurately described as a mixed-valence compound, often represented as In⁺[InCl₄]⁻, which arises from the disproportionation of a dimeric In₂Cl₄ structure. libretexts.orgacs.orgnih.gov This is in contrast to the stable monohalides of the heavier element in the group, thallium, such as TlCl, where the +1 oxidation state is favored. libretexts.org The tendency to form these mixed-valence species is a key characteristic that distinguishes the chemistry of gallium and indium halides.

Table 1: Comparison of Gallium and Indium Chlorides

Feature Gallium Chloride Indium Chloride
Common Oxidation States +1, +3 +1, +2, +3
Structure of Dichloride Mixed-valence Ga⁺[GaCl₄]⁻ wikipedia.org Mixed-valence In⁺[InCl₄]⁻ from In₂Cl₄ dimer libretexts.orgacs.orgnih.gov
Stability of Dichloride Unstable, disproportionates wikipedia.org More stable than GaCl₂ but still reactive nih.gov
Trihalide Structure (Solid) Dimeric Ga₂Cl₆ wikipedia.org Layered structure with octahedral In(III) wikipedia.org

Evolution of Research in Low-Valent Indium Chemistry

The study of low-valent indium compounds, where indium has an oxidation state less than +3, has been a progressively developing field. nih.govresearchgate.net Initially, the focus was on the synthesis and basic characterization of these unusual species. The existence of compounds like indium(I) chloride (InCl) has been well-established. wikipedia.org

Research into what was thought to be indium(II) chloride has a history of refinement. Early claims of its synthesis in 1888 were later questioned, with investigations in 1983 suggesting that the product was actually a mixture of other indium subchlorides. wikipedia.org However, more recent studies have confirmed the existence and reactivity of a species best described as dimeric indium(II) chloride, In₂Cl₄. acs.orgnih.gov This dimer contains an In-In bond and is a key player in the chemistry of low-valent indium. acs.orgnih.gov The use of low-valent indium species, including those generated from indium(II) chloride, as reducing agents and catalysts in organic synthesis has become an area of active investigation. nih.govorganic-chemistry.org

Academic Relevance of Indium(II) Chloride in Modern Inorganic and Materials Science

Indium(II) chloride has emerged as a compound of significant academic interest due to its unique reactivity and potential applications. chemimpex.com Its primary relevance lies in its role as a precursor in the synthesis of advanced materials. acs.orgnih.gov

Detailed Research Findings:

Recent research has highlighted the enhanced reactivity of indium(II) chloride compared to the more common indium(III) chloride. acs.orgnih.gov A 2022 study published in Chemistry of Materials demonstrated the successful use of indium(II) chloride as a precursor for the synthesis of ternary (Ag-In-S) and quaternary (Ag-In-Zn-S) nanocrystals. acs.orgacs.org Key findings from this research include:

Enhanced Reactivity: Indium(II) chloride, present as a dimer (Cl₂In-InCl₂), is significantly more reactive than InCl₃. acs.orgnih.govacs.org

Controlled Disproportionation: The In-In bond in the dimer is relatively weak, leading to a controlled disproportionation to form In⁺[InCl₄]⁻, which can then generate In³⁺ ions in situ for nanocrystal synthesis. acs.orgnih.gov

Nanocrystal Synthesis: This enhanced reactivity allows for the preparation of highly luminescent semiconductor nanocrystals with tunable properties. acs.orgnih.gov The use of indium(II) chloride facilitated the synthesis of both spherical and rod-like Ag-In-Zn-S nanocrystals. nih.govacs.orgresearchgate.net

Photocatalysis: The study also demonstrated for the first time that the resulting ternary and quaternary nanocrystals could be used as efficient photocatalysts under visible light. acs.org

This work underscores the importance of indium(II) chloride as a valuable tool for materials chemists, enabling the synthesis of complex nanomaterials with desirable optical and catalytic properties. acs.orgnih.gov Its ability to act as a more reactive source of indium opens up new avenues for the design and fabrication of novel functional materials. chemimpex.com

Table 2: Properties of Indium(II) Chloride

Property Value
Chemical Formula InCl₂ americanelements.comscbt.com
Molecular Weight 185.72 g/mol scbt.comsigmaaldrich.comnih.gov
Appearance White to grey powder chemimpex.com
Melting Point 262 °C (decomposes) chemimpex.comsigmaaldrich.comsigmaaldrich.com
Boiling Point 550 - 570 °C chemimpex.com
Synonyms Indium dichloride, Dichloroindium cymitquimica.com
CAS Number 13465-11-7 chemimpex.comsigmaaldrich.comsigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula Cl2In B087651 Indium dichloride CAS No. 13465-11-7

Properties

CAS No.

13465-11-7

Molecular Formula

Cl2In

Molecular Weight

185.72 g/mol

InChI

InChI=1S/2ClH.In/h2*1H;/q;;+2/p-2

InChI Key

VOWMQUBVXQZOCU-UHFFFAOYSA-L

SMILES

[Cl-].[Cl-].[In]

Canonical SMILES

Cl[In]Cl

Pictograms

Irritant

Synonyms

INDIUM(II) CHLORIDE 99.9%

Origin of Product

United States

Synthetic Methodologies and Preparation of Indium Ii Chloride

Direct Synthesis Routes to Dimeric Indium(II) Chloride (In₂Cl₄)

Direct synthesis methods aim to produce indium(II) species through the direct combination or reaction of elemental indium or its common halides. The most established route involves the comproportionation of indium trichloride (B1173362) with indium metal.

A foundational method for producing lower-valent indium chlorides involves the high-temperature reaction of indium metal with indium(III) chloride (InCl₃). wikipedia.org In this process, the In(III) is reduced by elemental In(0) to form intermediate chlorides. The precise stoichiometry and temperature control, guided by the In/Cl phase diagram, are critical to isolating specific subchlorides such as In₅Cl₉, In₂Cl₃, and InCl. wikipedia.orgwikipedia.org The formation of In₂Cl₄ occurs within this reaction framework, where indium metal effectively reduces its higher-valent chloride.

Historically, a direct synthesis was reported in 1888 involving the reaction of indium metal with hydrogen chloride gas at 200 °C. wikipedia.org However, later investigations using modern analytical techniques like X-ray diffraction failed to confirm the formation of pure indium(II) chloride, suggesting the product was likely a mixture of other indium compounds, such as In₅Cl₉ and InCl₃. wikipedia.org Another approach involves the direct chlorination of indium metal, which proceeds vigorously through intermediate mono- and dichloride melts before ultimately forming the most stable product, InCl₃. chemicalbook.com Isolating the dichloride intermediate from this vigorous reaction is challenging.

Table 1: Direct Synthesis Routes for Indium(II) Species
ReactantsGeneral Reaction ConditionsProduct/SpeciesReference
Indium(III) chloride (InCl₃) + Indium (In)High temperatureLower valent indium chlorides (e.g., In₂Cl₄, In₅Cl₉) wikipedia.org
Indium (In) + Chlorine (Cl₂)Vigorous reaction, proceeds through molten mono- and dichloride intermediatesPrimarily forms Indium(III) chloride (InCl₃) chemicalbook.com
Indium (In) + Hydrogen chloride (HCl)200 °C (historical, disputed)Claimed to be InCl₂, later identified as a mixture wikipedia.org

Reduction-Based Synthetic Pathways for Indium(II) Species

Reduction-based pathways start with the stable and commercially available indium(III) chloride and reduce it to generate indium(II) species, often for immediate use in subsequent reactions (in situ generation).

A significant method involves the generation of dichloroindium hydride (Cl₂InH) from indium(III) chloride. This is achieved by reacting InCl₃ with a reducing agent like sodium borohydride (B1222165) (NaBH₄) in a solvent such as acetonitrile. organic-chemistry.org This process generates the reactive indium(II) hydride species in situ, which can then be used for specific organic transformations, such as the stereoselective reduction of vic-dibromides to (E)-alkenes. organic-chemistry.org This approach is advantageous as it bypasses the need to isolate the potentially unstable indium(II) intermediate. organic-chemistry.org

Similarly, other reducing agents can be paired with InCl₃ to generate reductive systems. For instance, the combination of InCl₃ with hydrosilanes like triethoxysilane (B36694) ((EtO)₃SiH) creates a catalytic system capable of selective reductions in organic synthesis, implying the formation of a transient lower-valent indium species. oup.com

Table 2: Reduction-Based Pathways to Indium(II) Species
Indium PrecursorReducing AgentSolventGenerated SpeciesReference
Indium(III) chloride (InCl₃)Sodium borohydride (NaBH₄)AcetonitrileDichloroindium hydride (Cl₂InH) organic-chemistry.org
Indium(III) chloride (InCl₃)Triethoxysilane ((EtO)₃SiH)Toluene (B28343)Transient reductive Indium species oup.com

Control of Reaction Conditions for Purity and Crystalline Form

The synthesis of pure indium subchlorides is highly sensitive to reaction conditions. Achieving high purity and the desired crystalline form requires meticulous control over several parameters.

For direct high-temperature syntheses, maintaining strictly anhydrous (dry) conditions and an inert atmosphere is paramount. chemicalbook.com The use of thoroughly dried quartz equipment and reagents prevents the formation of oxychlorides and other impurities. chemicalbook.com Furthermore, the stoichiometry of the reactants, specifically the molar ratio of indium to chlorine, is the most critical factor in determining which subchloride is formed, as dictated by the In-Cl phase diagram. wikipedia.org Purification of the final product often involves sublimation under a controlled atmosphere, for example, in a stream of nitrogen gas, to separate the desired compound from more or less volatile impurities. chemicalbook.com

In the context of using In₂Cl₄ as a precursor for nanocrystals, temperature control is crucial for managing its reactivity. The dimeric form is stable at room temperature but undergoes disproportionation upon heating. nih.gov For example, in the synthesis of Ag-In-Zn-S nanocrystals, the reaction mixture containing In₂Cl₄ changes color from yellow at 90 °C to dark brown at 150 °C, indicating temperature-dependent chemical changes before the final reaction at 180 °C. acs.org The choice of solvent (e.g., 1-octadecene) and coordinating ligands (e.g., 1-dodecanethiol) also plays a vital role, influencing not only the reactivity of the precursor but also the shape and size of the resulting nanocrystals, yielding either spherical or rod-like nanoparticles. nih.govacs.orgresearchgate.net

Methodological Advancements in Indium(II) Chloride Synthesis

Recent advancements have focused less on new bulk synthesis methods for In₂Cl₄ and more on leveraging its unique properties for advanced applications, particularly in materials science. The use of dimeric indium(II) chloride as a precursor in the synthesis of semiconductor nanocrystals represents a significant methodological leap. acs.orgacs.org

Compared to the traditionally used indium(III) chloride, In₂Cl₄ has been found to be a significantly more reactive precursor. nih.govresearchgate.net This enhanced reactivity is attributed to the relatively weak In-In bond in the Cl₂In-InCl₂ structure, which facilitates a controlled disproportionation to generate In⁺ and [InCl₄]⁻ ions, and subsequently In³⁺, in situ. nih.gov This property allows for higher precursor conversion and enables the synthesis of complex nanocrystals like ternary Ag-In-S and quaternary Ag-In-Zn-S with precisely tunable compositions and photoluminescent properties. nih.govresearchgate.net This advanced methodology has facilitated the fabrication of nanocrystals with high photoluminescence quantum yields and unique shapes that are not as easily accessible using InCl₃. researchgate.net

Another area of advancement is the refinement of in situ generation techniques for indium(II) species for use in organic synthesis. The development of methods to generate dichloroindium hydride (Cl₂InH) from InCl₃ and a hydride source like NaBH₄ provides a convenient and cost-effective way to perform complex reductions without handling the air-sensitive subhalide directly. organic-chemistry.org

Advanced Structural Elucidation and Bonding Characteristics of Indium Ii Chloride

Definitive Characterization of the Dimeric Structure: [Cl₂In-InCl₂]

Contrary to what its simple empirical formula might suggest, indium(II) chloride is definitively characterized in the solid state as a dimeric molecule with the structure [Cl₂In-InCl₂]. nih.govresearchgate.net This formulation, In₂Cl₄, clarifies that the compound contains indium atoms with formal oxidation states other than +2. wikipedia.org Instead, the structure is composed of two InCl₂ units linked by a direct indium-indium bond. This dimeric nature is a key feature of its chemistry, distinguishing it from the more common indium(I) and indium(III) halides. nih.govacs.orgresearchgate.net The existence as a dimer, In₂Cl₄, makes it a more reactive precursor for the synthesis of nanocrystals compared to indium(III) chloride. researchgate.net

A central feature of the [Cl₂In-InCl₂] dimer is the direct covalent bond between the two indium centers. wikipedia.org This metal-metal bond is a consequence of the electron deficiency of a hypothetical monomeric InCl₂ species. However, research indicates that the indium-indium bond is relatively weak, particularly when compared to the strength of the indium-chlorine bonds within the same molecule. nih.govresearchgate.netacs.org

The lability of this In-In bond is a critical aspect of the compound's reactivity. It is susceptible to cleavage, which can lead to disproportionation reactions. acs.org In these reactions, the indium(II) dimer can convert into more stable indium(I) and indium(III) species, often formulated as In⁺[InCl₄]⁻. researchgate.netacs.org This controlled disproportionation can be harnessed for in-situ generation of In³⁺ ions in synthetic applications. nih.gov

Table 1: Comparative Bond Characteristics in Indium Chlorides

Bond Type Compound Context Relative Strength Implication
In-In In₂Cl₄ Weak Susceptible to cleavage, leads to disproportionation. researchgate.netacs.org

Within the [Cl₂In-InCl₂] dimer, each indium atom is in a distinct coordination environment. The solid-state structure reveals a distorted tetrahedral geometry around each indium center. Each indium atom is bonded to two terminal chlorine atoms, the second indium atom, and is also engaged in a bridging interaction with a chlorine atom from the adjacent InCl₂ unit, although the primary structure is the In-In bond. This arrangement results in a molecule with a non-planar, staggered conformation. In various indium complexes, coordination geometries such as distorted octahedral and trigonal bipyramidal are also observed, influenced by the nature of the ligands present. nih.govubc.ca

Spectroscopic Probes for Molecular Structure and Electronic State

A suite of spectroscopic techniques has been indispensable in elucidating the detailed structural and electronic characteristics of indium(II) chloride, both in the solid state and in solution.

Vibrational spectroscopy, encompassing both Raman and Infrared (IR) techniques, provides direct evidence for the dimeric structure of indium(II) chloride. The spectra exhibit characteristic vibrational modes corresponding to both the In-Cl and the crucial In-In bonds.

In-Cl Vibrations: The far-infrared and Raman spectra show strong bands associated with the stretching and bending modes of the In-Cl bonds. The frequencies of these vibrations are comparable to those found in other indium chloride species, such as complexes of indium(III) chloride. cdnsciencepub.comrsc.org

In-In Vibrations: The presence of a low-frequency band in the Raman spectrum is particularly diagnostic. This feature is assigned to the In-In stretching vibration, providing compelling evidence for the existence of the direct metal-metal bond, a feature absent in monomeric indium halide compounds. sfu.ca

Studies on related indium halide complexes, such as [In₂Cl₆{o-C₆H₄(AsMe₂)₂}₂], show characteristic In-Cl stretching frequencies in their Raman spectra around 321 cm⁻¹ and 277 cm⁻¹. soton.ac.uk These data serve as a valuable reference for interpreting the vibrational spectra of In₂Cl₄.

Table 2: Representative Vibrational Frequencies for Indium Halide Complexes

Complex Technique Frequency (cm⁻¹) Assignment
[In₂Cl₆{o-C₆H₄(AsMe₂)₂}₂] Raman 321, 277 ν(In-Cl)
[In₂Br₆{o-C₆H₄(AsMe₂)₂}₂] Raman 237, 229 ν(In-Br)

Data sourced from related indium complex studies for comparative purposes. cdnsciencepub.comsoton.ac.uk

While X-ray crystallography provides a definitive picture of the solid-state structure, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the behavior of indium(II) chloride in solution. psu.edu Indium-115 (¹¹⁵In) NMR is particularly informative, as the chemical shift is highly sensitive to the coordination number and chemical environment of the indium nucleus. soton.ac.ukacs.org

NMR studies, including Pulsed-Field Gradient Spin-Echo (PGSE) NMR, can be used to determine the size of molecules in solution, allowing for the differentiation between monomeric and dimeric species. rsc.org For indium(II) chloride, NMR can monitor the equilibrium between the dimeric form [Cl₂In-InCl₂] and any dissociated or disproportionated species that may exist in a given solvent. rsc.orgnih.gov The technique is crucial for understanding how the solvent and other solutes influence the stability of the In-In bond and the potential for monomer-dimer exchange. rsc.org

X-ray Absorption Spectroscopy (XAS) is a highly effective technique for probing the local atomic structure around the indium atoms. It does not require crystalline samples and can provide detailed information about coordination number, bond distances, and oxidation state. plos.orgaps.org The technique is divided into two regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

XANES: The XANES region is sensitive to the oxidation state and coordination geometry of the absorbing atom. For In₂Cl₄, XANES can distinguish the electronic state of indium from that in In(I) or In(III) compounds. researchgate.netresearchgate.net

EXAFS: The EXAFS region provides quantitative information about the local environment, including the number and type of neighboring atoms and their precise distances from the indium atom. plos.org This allows for the direct determination of In-Cl and In-In bond lengths in the dimer, corroborating the structural model derived from X-ray diffraction. osti.gov

By providing element-specific information on the local coordination, XAS is invaluable for confirming the persistence of the dimeric [Cl₂In-InCl₂] structure under various conditions and for characterizing the immediate environment around each indium center. plos.orgosti.gov

Chemical Reactivity and Mechanistic Pathways of Indium Ii Chloride

Disproportionation Reactions of Indium(II) Chloride (In₂Cl₄)

The chemistry of indium(II) chloride is fundamentally characterized by its participation in disproportionation reactions. In this process, the indium(II) species undergoes simultaneous oxidation and reduction to form more stable indium(I) and indium(III) compounds. The solid-state structure of indium(II) chloride is best described as In(I)[In(III)Cl₄], which highlights the inherent presence of mixed valence states. nih.govnih.gov The weak In-In bond in the dimeric form, Cl₂In-InCl₂, facilitates this disproportionation. nih.govacs.org

In-situ Generation of Indium(I) and Indium(III) Halide Species

The disproportionation of indium(II) chloride serves as a convenient method for the in-situ generation of reactive indium(I) and indium(III) halide species. nih.gov This process can be represented by the following equilibrium:

In₂Cl₄ ⇌ In⁺[InCl₄]⁻

This equilibrium provides a controlled source of In³⁺ ions, which can be particularly useful in synthetic applications, such as the preparation of nanocrystals. nih.govacs.org The generation of these species in-situ avoids the often-difficult handling of discrete indium(I) halides, which can be unstable.

Influence of Solvent Systems and Ancillary Ligands on Disproportionation Equilibrium

The position of the disproportionation equilibrium of indium(II) chloride is significantly influenced by the surrounding chemical environment, including the solvent system and the presence of ancillary ligands.

Solvent Effects: The choice of solvent plays a crucial role in the stability of the resulting indium species. For instance, in molten salt systems like LiCl-KCl, InCl₂ has been observed to disproportionate into InCl and InCl₃. electrochemsci.org The presence of excess chloride ions in such melts can further influence the stability of the different oxidation states, with reports suggesting that Cl⁻ accelerates the disproportionation of In⁺. osti.gov In organic solvents, the solubility and stability of indium(I) halides, and thus the disproportionation equilibrium, are also affected. For example, indium(I) halides can be dissolved in toluene (B28343) in the presence of neutral donor ligands at low temperatures (below 0 °C), but disproportionation occurs upon warming, yielding indium metal and indium(III) halide complexes. chegg.com Tetrahydrofuran (THF) has been noted to facilitate the disproportionation of indium(I) halides. wikipedia.org

Ancillary Ligands: The coordination of ancillary ligands to the indium centers can stabilize the In(II) state and shift the disproportionation equilibrium. Neutral donor ligands, such as N,N,N',N'-tetramethylethylenediamine (tmen) and pyridine, can form complexes with indium(I) halides, influencing their subsequent reactivity. chegg.com The nature of the products from the disproportionation of InX in the presence of ligands depends on both the halide and the specific ligand. chegg.com The addition of donor ligands is thought to stabilize the In₂X₄ fragment by reducing the Coulombic repulsion between the metal centers, which can raise the activation barrier for halide transfer and thus slow down disproportionation.

Redox Chemistry and Electron Transfer Processes Involving In(II)

The redox chemistry of indium(II) chloride is a key aspect of its reactivity, enabling its participation in a variety of electron transfer processes.

Examination of Reductive Coupling and Oxidative Addition Pathways

Indium(II) chloride, and low-valent indium species in general, are effective one-electron reducing agents. chemister.ru This capability allows them to participate in both reductive coupling and oxidative addition reactions.

Reductive Coupling: Indium-mediated reductive coupling reactions are a valuable tool in organic synthesis. For example, indium metal, often in conjunction with an indium(III) salt, can promote the reductive coupling of 2-nitroaniline (B44862) with aromatic aldehydes to form benzimidazoles. researchgate.netresearchgate.net Similarly, a catalytic amount of InCl₃ in the presence of aluminum metal and chlorotrimethylsilane (B32843) can be used for the reductive homocoupling of aromatic aldehydes, ketones, and imines to produce 1,2-diols and 1,2-diamines. osti.gov

Oxidative Addition: Indium(I) species generated from the disproportionation of In(II) chloride can undergo oxidative addition reactions. A notable example is the oxidative addition of In/InCl₃ to enones in aqueous media to form water-tolerant indium homoenolates. wikipedia.org It was found that InCl or InCl₂ could be used in place of the In/InCl₃ mixture, indicating the involvement of low-valent indium in the oxidative addition step. wikipedia.org Furthermore, solutions of indium(I) halides can undergo oxidative insertion into carbon-halogen (C-X) bonds to produce organoindium(III) halides. chegg.com

Reactivity with Organic Substrates and Organometallic Species

Indium(II) chloride and its derived species exhibit reactivity towards a range of organic and organometallic compounds. The generation of organoindium reagents from indium metal and organohalides is a key transformation, and the reactivity of these reagents is often influenced by the specific batch of indium metal used. nist.gov

The organoindium intermediates formed from these reactions are valuable in cross-coupling reactions. For instance, organoindium reagents can be coupled with aryl halides and triflates under palladium catalysis. electrochemsci.org The use of indium(I) bromide/lithium bromide system allows for the convenient preparation of organoindium reagents from alkyl bromides and chlorides, which can then be used in dual photocatalytic/nickel cross-coupling reactions with aryl bromides. mdp.edu.ar Indium-mediated coupling of 1,4-dibromo-2-butyne (B1582476) with carbonyl compounds in aqueous media provides a route to 1,3-butadien-2-ylmethanols. nih.gov

Kinetic and Thermodynamic Parameters Governing Indium(II) Chloride Reactivity

While the qualitative aspects of indium(II) chloride reactivity are well-documented, quantitative kinetic and thermodynamic data are less abundant in the literature.

Thermodynamic Parameters: The disproportionation of indium(I) chloride (InCl) into indium metal and indium(III) chloride (InCl₃) is a key consideration. The standard molar enthalpy of formation for solid InCl is -186.2 kJ/mol. chemister.ruacs.org For the reaction 3InCl(s) → 2In(s) + InCl₃(s), the process is reported to be thermodynamically unfavorable under standard conditions, with a positive Gibbs free energy change. electrochemsci.org Specifically, the disproportionation of InCl in fused LiCl-KCl eutectic has a positive standard Gibbs free energy of 89.109 kJ at 450 °C. electrochemsci.org This suggests that In(I) has a degree of thermodynamic stability against disproportionation. However, as noted earlier, the presence of ligands and specific solvent environments can significantly alter these thermodynamics. There is a lack of direct experimental thermodynamic data for the In₂Cl₄ species itself.

Indium Ii Chloride As a Precursor for Advanced Materials Synthesis

Synthesis of Quantum Dots and Nanocrystalline Semiconductorsacs.orgacs.orgresearchgate.net

Indium(II) chloride has been successfully employed as a precursor for the synthesis of complex nanocrystalline semiconductors, such as ternary and quaternary chalcogenides. acs.orgacs.org These materials are of significant interest for applications in light-emitting diodes (LEDs), solar cells, and bio-imaging due to their tunable optical properties and lower toxicity compared to cadmium-based quantum dots.

In the synthesis of ternary silver indium sulfide (B99878) (Ag–In–S) nanocrystals, InCl₂ has been demonstrated to be a highly effective indium source. acs.orgacs.org When used in combination with a silver precursor like silver nitrate (B79036) and a sulfur source such as 1-dodecanethiol (B93513) in a high-boiling point solvent like 1-octadecene, InCl₂ facilitates the formation of high-quality Ag–In–S nanocrystals. acs.org Research has shown that using a significant excess of the indium precursor is beneficial for the resulting photoluminescence quantum yield. acs.org The use of InCl₂ as a precursor can lead to the formation of Ag–In–S nanocrystals with strong photoluminescence, which is a key property for their application in optoelectronic devices. acs.orgacs.org

The application of InCl₂ extends to the synthesis of more complex quaternary chalcogenide nanocrystals, such as silver indium zinc sulfide (Ag–In–Zn–S). acs.orgacs.org By introducing a zinc precursor, like zinc stearate, into the reaction mixture, the composition and properties of the resulting nanocrystals can be further tuned. acs.orgacs.org The enhanced reactivity of InCl₂ has been shown to have a pronounced effect on the chemical constitution of the resulting nanocrystals. acs.orgnih.gov This allows for the synthesis of Ag–In–Zn–S nanocrystals with a wide range of tunable photoluminescence, spanning across the visible spectrum. acs.orgacs.org

One of the key advantages of using InCl₂ as a precursor is the ability to exert significant control over the morphology, size, and elemental composition of the resulting nanocrystals. acs.orgacs.org It has been observed that the concentration of other precursors in the reaction mixture, in conjunction with InCl₂, can dictate the final shape of the nanocrystals. acs.orgacs.org For instance, in the synthesis of Ag–In–Zn–S nanocrystals, low concentrations of a zinc precursor led to the formation of spherical nanoparticles, while higher concentrations resulted in rod-like nanoparticles. acs.orgacs.orgnih.gov

Comparative studies have shown that at high concentrations of the zinc precursor, InCl₂ promotes the formation of longitudinal nanoparticles (nanorods), whereas the use of InCl₃ under identical conditions yields smaller, spherical nanocrystals. nih.gov This highlights the unique role of InCl₂ in directing anisotropic growth. Furthermore, the use of InCl₂ allows for precise tuning of the nanocrystal composition, with resulting nanocrystals often being enriched in indium. acs.orgacs.org This compositional control is crucial for fine-tuning the optical and electronic properties of the material. acs.org

Table 1: Influence of Indium Precursor on Ag–In–Zn–S Nanocrystal Morphology

Indium Precursor Zinc Precursor Concentration Resulting Nanocrystal Morphology Average Size
InCl₂ Low Spherical 3.7–6.2 nm (Diameter)
InCl₂ High Rod-like 9–10 nm (Length)
InCl₃ High Spherical 4.2 ± 0.6 nm (Diameter)

Data sourced from multiple studies. acs.orgacs.orgresearchgate.netnih.gov

Deposition of Indium-Containing Thin Films for Electronic Applicationsnih.gov

While the primary research focus for InCl₂ has been on nanocrystal synthesis, its properties suggest potential for the deposition of indium-containing thin films for electronic applications. Indium-based thin films are critical components in a variety of electronic devices, including transparent conductive electrodes for displays and solar cells. chemimpex.commat-mall.com The controlled reactivity of InCl₂ could offer advantages in deposition techniques like chemical vapor deposition (CVD) or atomic layer deposition (ALD) for creating uniform and high-quality films. chemimpex.comaip.org For example, indium chloride has been used as a doping source for zinc oxide thin films and in the recrystallization of Cu(In,Ga)Se₂ thin films for photovoltaic applications. osti.govnih.gov The ability to form indium-rich phases, as seen in nanocrystal synthesis, could be beneficial for tuning the electrical conductivity and optical transparency of these films. acs.orgosti.gov

Development of Optoelectronic and Photonic Materials from In(II) Precursors

The use of InCl₂ as a precursor is instrumental in the development of advanced optoelectronic and photonic materials. The Ag–In–S and Ag–In–Zn–S nanocrystals synthesized using InCl₂ exhibit strong and tunable photoluminescence across the visible spectrum, with reported quantum yields ranging from 20% to 40%. acs.orgresearchgate.net This makes them highly suitable for applications in solid-state lighting and displays. mdpi.com

The enhanced reactivity of InCl₂ facilitates precise tuning of the photoluminescence color from approximately 730 nm to 530 nm. acs.orgresearchgate.net Furthermore, the resulting nanocrystals have shown remarkably long photoluminescence lifetimes, which is a desirable characteristic for certain optoelectronic applications. acs.orgresearchgate.net The development of these cadmium-free quantum dots is a significant step towards more environmentally friendly and sustainable optoelectronic technologies. researchgate.net

Table 2: Optical Properties of Nanocrystals Synthesized with InCl₂ Precursor

Nanocrystal System Photoluminescence Tuning Range Photoluminescence Quantum Yield (PLQY)
Ag–In–S / Ag–In–Zn–S ~530 nm to 730 nm 20% - 40%

Data sourced from a 2022 study on InCl₂ as a precursor. acs.org

Elucidation of Precursor Reactivity in Controlled Material Growth Environments

Understanding the reactivity of InCl₂ is key to its successful application in controlled material growth. Structurally, indium(II) chloride is a mixed-valence compound, more accurately described as In(I)[In(III)Cl₄]. nih.govresearchgate.net This unique structure leads to a disproportionation reaction in solution, generating In⁺ and [InCl₄]⁻ ions, which can then lead to the in-situ formation of In³⁺ ions required for nanocrystal growth. nih.govresearchgate.net This disproportionation can be carefully controlled, offering a different reaction pathway compared to starting directly with an In³⁺ source like InCl₃. nih.govresearchgate.net

This distinct reactivity profile makes InCl₂ significantly more reactive than InCl₃ in the synthesis of chalcogenide nanocrystals. acs.orgacs.org The enhanced reactivity influences the precursor conversion rate and can lead to the formation of anisotropic, or non-spherical, nanoparticles. acs.org It is believed that the presence of certain ligands in the reaction mixture, which can be generated in-situ, bind to the In(III) cations on the surface of the growing nanocrystals, further directing their growth. acs.orgresearchgate.net The study of these reaction mechanisms is crucial for the rational design of new synthetic routes to advanced materials with tailored properties.

Catalytic Properties and Applications of Indium Ii Chloride in Chemical Transformations

Indium(II) Chloride as a Homogeneous Catalyst in Organic Synthesis

Homogeneous catalysis, where the catalyst and reactants exist in the same phase, is a prominent area of application for indium(II) chloride. mt.com Its utility stems from its behavior as a Lewis acid, facilitating a variety of organic reactions.

Specific Classes of Organic Reactions Catalyzed by In(II) Species

Research has demonstrated the efficacy of indium(II) chloride and other In(II) species in catalyzing several classes of organic reactions. While much of the literature focuses on the more common indium(III) chloride, the unique reactivity of the In(II) state is an area of growing interest. Indium compounds, in general, are recognized for their catalytic role in transformations such as:

Friedel-Crafts Reactions: Indium chlorides act as Lewis acid catalysts in these reactions, which involve the acylation or alkylation of aromatic rings. wikipedia.org

Diels-Alder Reactions: These cycloaddition reactions can be promoted by indium catalysts. For instance, a multicomponent reaction involving a reverse electron-demand Diels-Alder reaction proceeds efficiently at room temperature with a low catalyst loading. wikipedia.org

Coupling Reactions: Indium-based catalysts have been employed in various coupling reactions, which are fundamental for forming carbon-carbon and carbon-heteroatom bonds. mdpi.com

Multicomponent Reactions (MCRs): The ability of indium catalysts to tolerate multiple functional groups makes them well-suited for MCRs, where several reactants combine in a single step to form a complex product. uc.pt This includes reactions like the Ugi and A3-coupling reactions. uc.ptrsc.org

While many of these examples utilize indium(III) salts, the underlying Lewis acidity is a shared characteristic with indium(II) chloride, suggesting its potential in similar transformations.

Proposed Catalytic Mechanisms and Active Intermediates in In(II)-Catalyzed Reactions

The catalytic action of indium(II) chloride is often attributed to its ability to act as a Lewis acid, activating substrates for subsequent reactions. In solution, indium(II) chloride can disproportionate to form In(I) and In(III) species, which can both be catalytically active. nih.gov The general mechanism involves the coordination of a reactant to the indium center, which increases the reactant's electrophilicity and facilitates nucleophilic attack. wikipedia.org

In many catalytic cycles, the indium species is regenerated, allowing it to participate in multiple reaction turnovers. wikipedia.org The intermediates formed are often transient and can be complex, involving coordination of the indium to various reactants and products throughout the reaction pathway. mt.com For instance, in some copper-catalyzed reactions, which can share mechanistic similarities, transient metal-substrate complexes are key to the catalytic process. acs.org The identification of these intermediates is crucial for understanding and optimizing the catalytic system. mt.com

Exploration of Heterogeneous Catalysis Derived from Indium(II) Chloride

Heterogeneous catalysis, where the catalyst and reactants are in different phases, offers advantages in terms of catalyst separation and recycling. mt.com Indium(II) chloride can serve as a precursor for the synthesis of heterogeneous catalysts. For example, it has been used to prepare ternary (Ag–In–S) and quaternary (Ag–In–Zn–S) nanocrystals. nih.gov These nanocrystals have shown potential as photocatalysts, active under visible light for reactions such as the reduction of aldehydes to alcohols. nih.gov

The increased reactivity of indium(II) chloride compared to indium(III) chloride can lead to the formation of unique nanostructures with enhanced catalytic properties. nih.gov Another approach involves the development of indium-based metal-organic frameworks (MOFs), which can act as efficient and recyclable heterogeneous catalysts for reactions like the Ugi multicomponent reaction. rsc.org The structural features of these MOFs, such as the coordination environment of the indium cation and the presence of basic Lewis sites, significantly influence their catalytic activity. rsc.org

Role in Organometallic Catalysis Involving the Indium(II) Oxidation State

The indium(II) oxidation state plays a distinct role in organometallic catalysis. Organoindium compounds, which feature a carbon-indium bond, have been explored as reagents in various chemical transformations. rsc.org The generation of organic radicals from organoindium compounds under photocatalytic conditions is a key step in metallaphotoredox cross-coupling reactions. rsc.org

Indium(II) chloride can be a precursor to these organoindium reagents. The ability to generate alkyl radicals from these reagents opens up new avenues for carbon-carbon bond formation. rsc.org For instance, organoindium reagents have been successfully used in dual photocatalytic/nickel cross-coupling reactions with aryl bromides. rsc.org A notable advantage of organoindium reagents is their tolerance to a wide variety of functional groups and their relative insensitivity to air and moisture, which is a limitation for many other organometallic reagents. rsc.org

Impact of Ligand Design on Catalytic Activity and Stereoselectivity

The design of ligands that coordinate to the indium center is a critical aspect of developing effective and selective catalysts. The ligand environment can significantly influence the catalyst's activity, stability, and, importantly, its stereoselectivity in asymmetric reactions. acs.orgacs.org

In the context of ring-opening polymerization of lactide, for example, subtle changes to the steric and electronic properties of the ligand can have a profound effect on both the polymerization activity and the stereoselectivity of the resulting polymer. acs.org Chiral salen and salan ligands have been developed for indium catalysts, leading to highly active and isoselective polymerization of rac-lactide. acs.org

Computational studies, such as Density Functional Theory (DFT), are valuable tools for understanding the mechanism of stereoselection and for the rational design of new ligands and catalysts with improved performance. acs.orgnsf.gov By modifying substituents on the ligand framework, it is possible to tune the catalyst's properties to achieve higher reactivity and stereocontrol. nsf.govrsc.org For instance, in the copolymerization of CO₂ and cyclohexene (B86901) oxide, phosphasalen ligands have been shown to be superior to salen ligands in terms of both reactivity and selectivity, leading to the formation of highly isotactic poly(cyclohexene carbonate). acs.orgnsf.gov

Coordination Chemistry of Indium Ii Complexes

Synthesis and Characterization of Discrete Indium(II) Coordination Compounds

The synthesis of discrete indium(II) coordination compounds primarily involves the use of dinuclear indium(II) tetrahalides, In₂X₄ (where X = Br, I), as precursors. These species react with neutral Lewis base donors (L) in non-aqueous solvents, such as benzene (B151609) or toluene (B28343), to yield stable adducts. researchgate.netcdnsciencepub.com The general reaction is:

In₂X₄ + nL → In₂X₄Lₙ

The choice of ligand and halide is critical. Adducts of In₂Br₄ and In₂I₄ are readily prepared with donors like N,N,N′,N′-tetramethylethylenediamine (TMED) and triethylphosphine (B1216732) (Et₃P). researchgate.net In contrast, analogous systems involving In₂Cl₄ are generally unstable and tend to disproportionate, yielding indium metal (In⁰) and indium(III) species. researchgate.netcdnsciencepub.com This highlights the greater stability of the In-In bond in the heavier halide derivatives.

An alternative route involves the reaction of indium(I) halides with indium(III) halides in the presence of a stabilizing ligand. psu.edu Anionic indium(II) complexes, such as the hexahalodindate(II) anions, [In₂X₆]²⁻, can be prepared by reacting InX₂ with a tetraalkylammonium halide salt in a solvent like xylene. researchgate.net

Characterization of these compounds relies heavily on vibrational spectroscopy. The presence of a strong Raman scattering band, typically in the range of 100-200 cm⁻¹, is diagnostic for the In-In stretching vibration, ν(In-In), providing definitive evidence for the dinuclear [X₂In-InX₂] core. researchgate.netcdnsciencepub.com X-ray crystallography has been used to confirm the molecular structures of several adducts, providing precise details on bond lengths and angles.

Table 1: Synthesis and Characterization of Representative Indium(II) Complexes

CompoundSynthesis MethodSolventKey Characterization Data (ν(In-In) cm⁻¹)Reference
In₂Br₄(TMED)₂InBr₂ + TMEDBenzeneNot explicitly stated, but identified as containing an X₂In-InX₂ kernel. researchgate.net
In₂I₄(TMED)₂InI₂ + TMEDBenzeneNot explicitly stated, but identified as containing an X₂In-InX₂ kernel. researchgate.net
In₂I₄(Et₃P)₂InI₂ + Et₃PBenzeneNot explicitly stated, but identified as containing an X₂In-InX₂ kernel. researchgate.net
[NBu₄]₂[In₂Cl₆]InCl₂ + NBu₄ClXylene144 researchgate.net
[NBu₄]₂[In₂Br₆]InBr₂ + NBu₄BrXylene114 researchgate.net
[NBu₄]₂[In₂I₆]InI₂ + NBu₄IXylene102 researchgate.net
In₂Cl₄(dioxane)₂InCl₂ + DioxaneDioxane188 cdnsciencepub.com

Ligand Field Theory and Electronic Structure of Indium(II) Centers in Complexes

The electronic structure of indium(II) complexes is distinct from that of transition metal complexes typically described by Ligand Field Theory (LFT). wikipedia.orgbritannica.com Indium(II) has an electron configuration of [Kr]4d¹⁰5s¹, meaning its d-orbitals are completely filled. Consequently, LFT concepts related to d-orbital splitting (the e₉ and t₂₉ sets in an octahedral field) and the associated electronic transitions are not applicable for explaining the properties of In(II) compounds. libretexts.org

The bonding and electronic structure are more accurately described using molecular orbital (MO) theory. wikipedia.org The key feature of dinuclear indium(II) complexes is the In-In σ-bond, formed by the overlap of the 5s orbitals (or sp-hybrid orbitals) of the two indium atoms. This single bond accounts for the diamagnetism of these compounds.

In-In σ-bond: The primary interaction is the formation of a bonding and an antibonding MO from the two indium 5s orbitals. The two valence electrons fill the bonding MO, resulting in a stable single bond.

In-X and In-L bonds: Each indium atom forms coordinate bonds with two terminal halides (X) and one or two donor ligands (L). These bonds are formed from the overlap of the indium 5p orbitals and appropriate ligand orbitals.

Frontier Orbitals: The Highest Occupied Molecular Orbital (HOMO) is typically the In-In σ-bonding orbital. The Lowest Unoccupied Molecular Orbital (LUMO) is the corresponding In-In σ* antibonding orbital. Electronic transitions observed in the UV-visible spectra of these complexes are often assigned to ligand-to-metal charge transfer (LMCT) or σ → σ* transitions associated with the In-In bond. nih.gov

Computational studies on related indium systems suggest that direct interaction between indium 5sp orbitals is crucial in describing the bonding. aps.org The nature of the ligand can influence the energy of the frontier orbitals; π-acceptor ligands can stabilize the metal-based orbitals, while π-donors can destabilize them, although these effects are secondary to the primary σ-bonding framework. libretexts.org

Structural Diversity and Coordination Geometries of In(II) Adducts

The coordination chemistry of indium(II) is dominated by the dinuclear [X₂In-InX₂] core, where two InX₂ units are linked by a metal-metal bond. The addition of neutral donor ligands (L) leads to the formation of adducts with varying stoichiometries and coordination geometries around the indium centers.

The most common stoichiometries are In₂X₄·2L and In₂X₄·4L. cdnsciencepub.com In the In₂X₄·2L adducts, one ligand coordinates to each indium atom, resulting in a four-coordinate environment for each metal center. In the In₂X₄·4L adducts, two ligands bind to each indium, leading to a five-coordinate environment.

The crystal structure of a mixed-halide adduct, In₂Br₃I·2TMED, revealed that the molecule consists of two X₂(TMED)In units joined by an In-In bond. researchgate.net Each indium atom is in a distorted trigonal bipyramidal geometry. The bidentate TMED ligand and two halide atoms define the five-coordinate environment around each indium. The anionic complexes, [In₂X₆]²⁻, adopt a staggered, ethane-like D₃d geometry with a six-coordinate environment if inter-anionic contacts are considered, but are more simply described as two tetrahedral InX₃ units linked by the In-In bond. researchgate.net

The structural diversity arises from:

Nature of the Ligand: Monodentate ligands (e.g., PEt₃, pyridine) and bidentate ligands (e.g., TMED, dioxane) lead to different packing and coordination environments. researchgate.netcdnsciencepub.com

Nature of the Halide: The size of the halide ion influences bond lengths and angles within the complex.

Stoichiometry: The number of coordinated ligands directly determines the coordination number of the indium centers.

Table 2: Selected Structural Data for Dinuclear Indium(II) Complexes

CompoundIn-In Bond Length (Å)Avg. In-X Bond Length (Å)Coordination Geometry at InReference
In₂Br₃I·2TMED2.775(3)2.63 (avg. In-Br/I)Distorted Trigonal Bipyramidal researchgate.net
[NBu₄]₂[In₂I₆]2.731(5)2.846(4)Tetrahedral (per InX₃ unit) researchgate.net
[(NNOR)InCl]₂(μ-Cl)(μ-OBn)Not applicable (bridged In(III))2.45-2.60 (In-Cl)Distorted Octahedral rsc.org
(NNOR)InCl₂ (Dimer)Not applicable (bridged In(III))2.48-2.55 (In-Cl)Distorted Octahedral rsc.org

Note: Data for true dinuclear In(II) halide adducts are limited; related bridged In(III) dimers are included for structural comparison.

Studies on Stability, Lability, and Ligand Exchange Processes in Indium(II) Complexes

The stability of indium(II) coordination compounds is a delicate balance of several factors, with the inherent strength of the In-In bond being paramount.

Stability:

Effect of Halide: The stability of In₂X₄ adducts increases down the group: I > Br > Cl. Complexes of In₂I₄ and In₂Br₄ can be readily isolated, whereas those of In₂Cl₄ are prone to disproportionation to In(0) and In(III) products. researchgate.netcdnsciencepub.com This trend reflects the decreasing strength of the In-In bond with more electronegative halide substituents.

Effect of Ligand: The nature of the donor ligand is critical for stabilizing the dinuclear core. Ligands such as TMED and PEt₃ form stable, isolable adducts. psu.edu In contrast, reactions with other ligands may fail to stabilize the In(II) state, leading to decomposition.

Temperature: Solutions of indium(I) halides containing neutral donor ligands, which can be considered precursors to In(II) adducts via disproportionation, are often stable only at low temperatures (ca. 0°C or below). psu.edu At higher temperatures, disproportionation is a common decomposition pathway.

Lability and Ligand Exchange: Information on the kinetics of ligand exchange for indium(II) complexes is scarce. However, qualitative observations suggest that these systems are labile. Studies on related dinuclear indium systems indicate that a fast equilibrium between monomeric and dimeric forms can exist in solution. rsc.org Halide exchange between different indium complexes has also been observed, suggesting that the In-X bonds are labile. cdnsciencepub.com The general reactivity points towards dissociative mechanisms, where ligand dissociation could be a key step in substitution or decomposition reactions, although detailed mechanistic studies are lacking.

Computational and Theoretical Investigations of Indium Ii Chloride and Its Reactivity

Ab Initio and Density Functional Theory (DFT) Studies on In₂Cl₄ Structure and Bonding

Ab initio and Density Functional Theory (DFT) are cornerstone computational methods for investigating the geometric and electronic structures of molecules like the indium dichloride dimer (In₂Cl₄) from first principles. mdpi.comnih.gov These studies can provide precise information on bond lengths, bond angles, and the nature of the chemical bonds within the molecule.

While specific, detailed computational studies exclusively focused on the In₂Cl₄ dimer are not extensively reported in publicly accessible literature, the principles of such investigations can be outlined. A key structural feature of interest in the Cl₂In-InCl₂ molecule is the nature of the indium-indium bond. researchgate.net Computational methods would be employed to calculate the equilibrium geometry of the dimer, providing data such as the In-In and In-Cl bond lengths and the Cl-In-Cl and In-In-Cl bond angles.

Detailed Research Findings:

A hypothetical DFT study on the In₂Cl₄ dimer would likely involve geometry optimization to find the lowest energy structure. The nature of the indium-indium bond would be a central point of investigation—whether it is a true covalent bond or a weaker interaction. The analysis of the molecular orbitals and electron density distribution would reveal the extent of orbital overlap between the two indium atoms.

Below is a representative table of plausible structural parameters for the In₂Cl₄ dimer that would be obtained from a DFT calculation, for illustrative purposes.

ParameterCalculated Value
In-In Bond Length2.70 - 2.80 Å
In-Cl Bond Length2.35 - 2.45 Å
Cl-In-Cl Bond Angle110 - 120°
In-In-Cl Bond Angle120 - 125°

This interactive table showcases hypothetical, yet chemically reasonable, structural data for the In₂Cl₄ dimer as would be predicted by DFT calculations.

Prediction of Reaction Mechanisms and Analysis of Energy Landscapes for In(II) Transformations

Computational chemistry is instrumental in mapping the potential energy surfaces for chemical reactions, allowing for the prediction of reaction mechanisms and the identification of transition states and intermediates. nih.gov For indium(II) chloride, a known reactive species, these methods can shed light on its transformation pathways, such as disproportionation or reactions with other substrates. nih.gov

The analysis of the energy landscape for In(II) transformations would involve calculating the energies of reactants, products, and all intervening species along a reaction coordinate. This allows for the determination of activation energies, which are crucial for understanding the kinetics of these reactions.

Research Findings:

A computational investigation into the reactivity of In₂Cl₄ would likely explore its known tendency to disproportionate into In(I) and In(III) species. nih.gov DFT calculations could model the step-by-step mechanism of this process, identifying the transition state structures and the associated energy barriers. This would provide a detailed atomistic view of how the In-In bond cleaves and how the oxidation states of the indium atoms change.

The following table illustrates the kind of energetic data that would be generated from a computational analysis of a hypothetical reaction involving In₂Cl₄.

Reaction SpeciesRelative Energy (kcal/mol)
In₂Cl₄ (Reactant)0.0
Transition State 1+15.2
Intermediate Complex-5.7
Transition State 2+10.8
In(I)Cl + In(III)Cl₃ (Products)-25.3

This interactive table presents a hypothetical energy landscape for a transformation of the In₂Cl₄ dimer, highlighting the relative energies of key species along the reaction pathway.

Computational Simulation of Spectroscopic Properties for Validation with Experimental Data

Computational methods can simulate various types of spectra, including infrared (IR) and Raman spectra, which arise from the vibrational modes of a molecule. researchgate.netbiorxiv.org By calculating the vibrational frequencies and their corresponding intensities, these simulations provide a powerful means to interpret experimental spectra and to confirm the structure of a synthesized compound.

For the In₂Cl₄ dimer, a computational simulation of its vibrational spectra would predict the frequencies of the In-In and In-Cl stretching and bending modes. Comparing these predicted spectra with experimentally obtained data would provide strong evidence for the presence of the dimeric structure and the In-In bond.

Research Findings:

A DFT frequency calculation for In₂Cl₄ would yield a set of vibrational modes. The most characteristic of these would be the In-In stretching frequency, which would be a direct probe of the bond between the two metal centers. The In-Cl stretching frequencies would also provide valuable structural information.

The table below provides a hypothetical set of key vibrational frequencies for In₂Cl₄ that would be predicted by such a simulation.

Vibrational ModePredicted Frequency (cm⁻¹)Spectroscopic Activity
In-In Stretch150 - 200Raman
Symmetric In-Cl Stretch300 - 350IR, Raman
Asymmetric In-Cl Stretch350 - 400IR, Raman
Cl-In-Cl Bend80 - 120IR, Raman

This interactive table displays representative simulated vibrational frequencies for the In₂Cl₄ dimer, indicating their expected spectroscopic activity.

Theoretical Design Principles for Novel Indium(II) Species and Their Reactivity

Computational chemistry is not only a tool for understanding existing molecules but also a powerful platform for the rational design of new chemical entities with desired properties. nih.govacs.orgresearchgate.netresearchgate.net By systematically modifying the structure of a molecule in silico and calculating its properties, researchers can predict the stability and reactivity of novel compounds before attempting their synthesis.

For indium(II) chemistry, theoretical design principles can be established to create new stable In(II) species or to tune the reactivity of In(II) complexes for applications in catalysis or materials science. This could involve, for example, the computational screening of different ligands to stabilize the In-In bond in dimeric structures or to modulate the redox potential of the In(II)/In(III) or In(II)/In(I) couples.

Research Findings:

Theoretical studies could explore how the electronic and steric properties of ligands attached to the indium centers influence the stability of the In(II) oxidation state. For instance, DFT calculations could be used to predict the In-In bond dissociation energy in a series of L₂In-InL₂ dimers, where L is a variable ligand. This would allow for the identification of ligands that enhance the stability of the dimer.

Another area of theoretical design would be in the field of catalysis. Computational models could be used to design indium(II)-based catalysts for specific organic transformations. By calculating the energy profiles of catalytic cycles involving hypothetical In(II) complexes, researchers could predict their catalytic efficiency and selectivity. nih.gov

Comparative Analysis with Other Indium Chlorides

Distinguishing Reactivity and Precursor Utility of Indium(II) Chloride from Indium(III) Chloride

Indium(III) chloride is a well-established Lewis acid catalyst used in a variety of organic reactions, including Friedel-Crafts acylations and Diels-Alder reactions. wikipedia.orgnordmann.globalsigmaaldrich.com It is also a common precursor for the synthesis of other indium compounds and materials like indium tin oxide (ITO). nanorh.comnanorh.comchemimpex.com In contrast, indium(II) chloride, which is structurally a dimer (In₂Cl₄) with an In-In bond, exhibits distinct reactivity. acs.orgnih.govresearchgate.net

Recent research has demonstrated that indium(II) chloride is a significantly more reactive precursor than indium(III) chloride in the synthesis of ternary Ag-In-S and quaternary Ag-In-Zn-S nanocrystals. acs.orgnih.govresearchgate.net This enhanced reactivity is attributed to the weaker In-In bond, which facilitates its disproportionation into In⁺[InCl₄]⁻. acs.orgnih.gov This in-situ generation of reactive indium species leads to a higher conversion of the indium precursor compared to when InCl₃ is used under the same conditions. acs.org

Table 1: Comparison of Precursor Reactivity in Nanocrystal Synthesis acs.org

FeatureIndium(II) Chloride (InCl₂)Indium(III) Chloride (InCl₃)
Reactivity Significantly more reactiveLess reactive
Conversion Higher precursor conversionLower precursor conversion, drops with increasing zinc precursor
Product Morphology Can yield both spherical and rod-like nanoparticles-
Product Composition Nanocrystals enriched in indium (In/Ag = 1.5–10.3)-
Reaction Observation Color changes upon heating, indicating precursor transformationNo visual color change upon heating

This table is based on comparative syntheses of Ag-In-S and Ag-In-Zn-S nanocrystals.

The difference in reactivity between InCl₂ and InCl₃ leads to divergent mechanistic pathways in both catalysis and materials synthesis. While InCl₃ acts as a traditional Lewis acid, accepting electron pairs from a donor, the reactivity of InCl₂ is more complex. wikipedia.org Its ability to disproportionate provides a source of both In(I) and In(III) species, which can participate in different reaction pathways. acs.orgnih.gov

In the context of nanocrystal synthesis, the use of InCl₂ as a precursor allows for the formation of indium-rich nanoparticles, a feature not as readily achieved with InCl₃. acs.orgresearchgate.net The enhanced reactivity of InCl₂ also influences the morphology of the resulting nanocrystals, with the formation of anisotropic, rod-like structures observed at higher concentrations of a co-precursor like zinc stearate. acs.orgnih.govresearchgate.net This suggests that the in-situ generated indium species from InCl₂ play a critical role in directing the crystal growth process.

Furthermore, the disproportionation of lower-valent indium halides like InCl in the presence of donating solvents is a known phenomenon. rsc.org This tendency for indium(I) species to convert to indium(0) and indium(III) underscores the unique reactivity profile of lower-valent indium compounds compared to the stable +3 oxidation state of InCl₃.

Relationship to Other Lower Valent Indium Halides (e.g., InCl, In₂Cl₃, In₅Cl₉)

Indium forms a series of chlorides with oxidation states lower than +3. These include indium(I) chloride (InCl), indium sesquichloride (In₂Cl₃), and In₅Cl₉. wikipedia.orgresearchgate.net These compounds are typically synthesized by the reaction of indium metal with InCl₃ at high temperatures. wikipedia.org

Structurally, these lower-valent chlorides are not simple ionic compounds. For instance, In₂Cl₃ is more accurately described as a mixed-valence compound with the formula In(I)₃[In(III)Cl₆]. researchgate.netcore.ac.uk Similarly, In₅Cl₉ contains confacial bioctahedra of [In₂(III)Cl₉]. researchgate.net Indium(I) chloride (InCl) itself can be prepared by reacting indium metal with InCl₃ and is susceptible to disproportionation into indium metal and InCl₃. wikipedia.org

These lower-valent indium halides represent intermediate compounds in the reduction of InCl₃ and highlight the stability of mixed-valence systems in indium chemistry. researchgate.net

Potential for Synergistic Effects in Mixed-Valence Indium Systems

The existence of multiple stable and metastable indium chlorides with different oxidation states opens up the possibility of synergistic effects in mixed-valence systems. wikipedia.org Mixed-valence compounds, containing an element in more than one oxidation state, are known to exhibit unique optical and electronic properties not found in their single-valence counterparts. ucl.ac.uk

In the case of indium, mixed-valence systems can arise from the combination of different indium halide precursors or through the in-situ generation of various oxidation states from a single precursor like InCl₂. This can lead to materials with novel properties. For example, mixed-valence indium chalcogenide halides have been investigated for their interesting electrical and photochromic sensing properties. amazon.comresearchgate.net The study of such systems is an active area of research, with potential applications in areas like photovoltaics and high-temperature superconductivity. ucl.ac.ukaps.org The ability to control the ratio and distribution of different indium oxidation states within a material is key to tuning its properties for specific applications.

Future Research Avenues and Emerging Horizons in Indium Ii Chloride Chemistry

Exploration of Novel Ligand Architectures for Indium(II) Stabilization and Functionalization

The stabilization of the In(II) oxidation state is paramount for its study and application. Future research will heavily focus on designing and synthesizing innovative ligand architectures that can kinetically and thermodynamically stabilize the In(II) center. While early work utilized simple phosphine (B1218219) ligands, the frontier lies in more sophisticated designs. rsc.org

Bulky and sterically demanding ligands are crucial for preventing disproportionation reactions, a common fate for In(II) species. d-nb.info Research is moving towards multidentate ligands that can encapsulate the indium center, providing enhanced stability.

Key areas for future ligand exploration include:

N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors that have proven effective in stabilizing low-valent main group elements. researchgate.net Future work will likely explore chelating and macrocyclic NHC frameworks to create robust In(II) complexes.

β-Diketiminate and Amidinato Ligands: These anionic, bidentate nitrogen-based ligands are highly versatile and have already shown promise in stabilizing In-In bonds. rsc.org Further functionalization of the ligand backbone could fine-tune the electronic and steric properties of the resulting In(II) complexes.

Redox-Active Ligands: Employing ligands that can actively participate in redox processes (i.e., are "non-innocent") offers a pathway to novel reactivity. Ligands like α-diimines (e.g., BIANs) can accept and donate electrons, potentially enabling multi-electron transformations at a single indium center and stabilizing various oxidation states. mdpi.com

Table 1: Promising Ligand Classes for Indium(II) Stabilization

Ligand Class Key Features Potential Advantages for In(II) Chemistry
N-Heterocyclic Carbenes (NHCs) Strong σ-donors, sterically tunable. researchgate.net Excellent for kinetic stabilization against disproportionation.
β-Diketiminates Anionic, bidentate, tunable steric bulk. rsc.org Proven ability to support In-In bonds and provide a stable coordination environment. rsc.org
Amidinates Similar to β-diketiminates, versatile N-donor ligands. rsc.org Offers a robust framework for creating novel indium compounds with catalytic potential. rsc.org
Redox-Active α-Diimines Can store and release electrons. mdpi.com Facilitates multi-electron redox processes and stabilizes unusual oxidation states.

Development of Advanced Indium(II)-Based Catalytic Systems with Enhanced Selectivity

Indium(II) compounds, acting as potent one-electron reducing agents, hold significant potential in catalysis. organic-chemistry.org Their ability to initiate radical-based transformations offers an alternative to traditional transition metal catalysts. Future research will focus on harnessing this reactivity to develop highly selective catalytic systems.

Emerging catalytic applications include:

Single-Electron Transfer (SET) Reactions: Low-valent indium species can mediate SET processes for C-C bond formation and other organic transformations. dntb.gov.ua The challenge lies in controlling the reactivity of the radical intermediates to achieve high chemo- and stereoselectivity.

Ring-Opening Polymerization (ROP): Indium complexes have been investigated for the ROP of cyclic esters like lactide to produce biodegradable polymers. acs.orgrsc.org Tailoring the ligand sphere around dinuclear In(II) catalysts could provide precise control over polymer microstructure and properties. rsc.org

Small Molecule Activation: Low-valent indium complexes may activate small, typically inert molecules. There is potential for light-irradiated organometallic indium compounds to activate bonds like H-H and H-Cl, mimicking the reactivity of transition metals. ukri.org

Tailoring Material Properties through Fine-Tuned Indium(II) Precursor Chemistry

Indium dichloride and its derivatives are emerging as valuable precursors for advanced materials synthesis. Their unique reactivity compared to traditional In(III) sources can lead to materials with novel properties or enable synthesis under milder conditions. nih.govacs.org

A significant area of research involves using InCl₂ as a more reactive precursor for synthesizing semiconductor nanocrystals. nih.govacs.orgresearchgate.net For instance, in the synthesis of Ag-In-S and Ag-In-Zn-S nanocrystals, using InCl₂ instead of InCl₃ leads to higher precursor conversion and allows for the formation of anisotropic (rod-like) nanoparticles with tunable photoluminescence. nih.govacs.orgfigshare.com The disproportionation of InCl₂ can be controlled to provide an in situ source of In³⁺ ions for crystal growth. nih.gov

Future research will likely explore:

Chemical Vapor Deposition (CVD): Designing volatile In(II) precursors could enable the low-temperature deposition of thin films of materials like indium nitride (InN) and indium phosphide (B1233454) (InP), crucial components in electronics and optoelectronics. acs.orgindium.com

Nanocrystal Doping and Alloying: The enhanced reactivity of In(II) precursors could facilitate more efficient doping of nanocrystals or the creation of complex quaternary alloys, such as Ag-In-Zn-S, with precisely controlled optical and electronic properties. nih.govnih.gov

Metal-Organic Frameworks (MOFs): While most In-MOFs use In(III) nodes, the use of In(II) precursors could lead to novel framework structures with unique catalytic or sorption properties. rsc.orgnih.gov

Table 2: Comparison of Indium Precursors in Nanocrystal Synthesis

Precursor Relative Reactivity Resulting Nanocrystal Morphology (Ag-In-Zn-S) Key Advantage Reference
Indium(III) chloride (InCl₃) Lower Typically yields insoluble precipitates under similar conditions. Standard, well-understood precursor. nih.govacs.org
Indium(II) chloride (InCl₂) Higher Spherical or rod-like, depending on conditions. nih.govacs.org Enhanced reactivity, enables anisotropic growth, tunable photoluminescence. nih.govacs.orgfigshare.com nih.govacs.orgacs.orgresearchgate.netfigshare.comnih.gov

Advanced In-Situ Spectroscopic and Mechanistic Characterization of Indium(II) Reactions

Understanding the formation, lifetime, and reactivity of transient In(II) species is critical for harnessing their synthetic potential. Due to their often fleeting nature, in situ characterization techniques are indispensable. researchgate.net

Future advancements will rely on a combination of spectroscopic methods to probe reaction mechanisms in real-time:

X-ray Photoelectron Spectroscopy (XPS): In situ electrochemical XPS can monitor changes in indium's oxidation state during electrochemical processes, providing direct evidence for the formation of In(I) and its subsequent disproportionation to In(0) and In(III). mdpi.com

Raman and FTIR Spectroscopy: In situ Raman and Fourier-transform infrared (FTIR) spectroscopy can track the evolution of chemical species during reactions, such as the reconstruction of indium-based MOFs during CO₂ electroreduction or the formation of metal complexes in solution. rsc.orgacs.org

Electron Paramagnetic Resonance (EPR) Spectroscopy: As many In(II) species are radicals, EPR spectroscopy is a powerful tool for their direct detection and characterization, providing insights into their electronic structure.

Theoretical Advancements in Predicting Complex Indium(II) Behavior

Computational chemistry is an increasingly vital tool for predicting the structure, stability, and reactivity of elusive species like In(II) compounds. aip.org Density Functional Theory (DFT) and other ab initio methods can provide insights that are difficult to obtain experimentally. rsc.orgmdpi.com

Future theoretical work will focus on:

Predicting Ligand Efficacy: Computational screening can accelerate the discovery of new ligands capable of stabilizing the In(II) state by calculating bond dissociation energies and reaction thermodynamics. rsc.org

Modeling Reaction Pathways: Theoretical calculations can elucidate complex reaction mechanisms, such as the disproportionation of In(II) species or the pathways of In(II)-catalyzed reactions. acs.orgmdpi.com This is crucial for optimizing reaction conditions and designing more efficient catalysts.

Understanding Electronic Structures: Advanced bonding analyses can describe the nature of In-In bonds and the electronic structure of non-classical indium hydride clusters, guiding the synthesis of new and exotic molecules. rsc.orgmdpi.com

Interdisciplinary Applications Beyond Traditional Chemical Synthesis

The unique properties of indium(II) compounds are paving the way for applications in diverse, interdisciplinary fields.

Photocatalysis: Indium-based materials are being explored as photocatalysts for applications like water splitting and environmental remediation. bohrium.comresearchgate.net The use of In(II) precursors could lead to novel photocatalytic materials with enhanced activity under visible light. nih.govresearchgate.net

Bioinorganic Chemistry: While still a nascent area, the interaction of low-valent indium species with biological molecules is an intriguing possibility. The development of water-stable In(II) complexes could open doors to new therapeutic or diagnostic agents, though this remains a long-term goal. researchgate.net

Energy Storage and Conversion: Indium-based materials are being investigated for CO₂ electroreduction to valuable fuels and chemicals. In situ studies show that indium precursors can be reduced to form catalytically active metallic indium and indium oxide species. acs.orgresearchgate.net Tailoring In(II) precursors may offer better control over the final active catalyst phase.

Q & A

Q. How can researchers enhance the reproducibility of electrochemical studies involving this compound electrolytes?

  • Methodological Answer : Standardize electrode pretreatment (e.g., polishing, annealing) and electrolyte preparation (e.g., degassing). Report detailed electrochemical parameters (e.g., scan rate, reference electrode type). Use open-access platforms like Zenodo to share cyclic voltammetry datasets and analysis scripts .

Tables for Quick Reference

Technique Application Key Parameters References
XRDPolymorph identification2θ range, Rietveld refinement
XPSOxidation state analysisBinding energy calibration, peak fitting
DFTElectronic structure modelingBasis set, exchange-correlation functional
TGANon-stoichiometry assessmentHeating rate, atmosphere control

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.